

Performance characteristics of "Diallyl 2,2'-oxydiethyl dicarbonate" in optical applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl 2,2'-oxydiethyl dicarbonate*

Cat. No.: *B089636*

[Get Quote](#)

A Comparative Guide to Diallyl 2,2'-oxydiethyl dicarbonate (CR-39) for Optical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of **Diallyl 2,2'-oxydiethyl dicarbonate**, widely known in its polymerized form as CR-39, with other common optical polymers. The information presented herein is supported by experimental data and standardized testing protocols to assist researchers and professionals in making informed decisions for their optical application needs.

Introduction to Diallyl 2,2'-oxydiethyl dicarbonate (CR-39)

Diallyl 2,2'-oxydiethyl dicarbonate is a thermosetting polymer renowned for its exceptional optical properties, making it a cornerstone material in the ophthalmic lens industry since its initial development. Its polymer, poly(allyl diglycol carbonate) (PADC), offers a unique combination of high optical clarity, low weight, and excellent resistance to scratching and impact, positioning it as a superior alternative to traditional glass lenses.[\[1\]](#)[\[2\]](#)

Performance Characteristics: A Comparative Analysis

The selection of a material for an optical application is a critical decision that hinges on a variety of performance metrics. This section provides a quantitative comparison of CR-39 with two other widely used optical polymers: Polycarbonate (PC) and Polymethyl methacrylate (PMMA).

Optical and Physical Properties

The following table summarizes the key optical and physical properties of CR-39, Polycarbonate, and PMMA. These parameters are crucial in determining the suitability of a material for a specific optical lens design and application.

Property	Diallyl 2,2'-oxydiethyl dicarbonate (CR-39)	Polycarbonate (PC)	Polymethyl methacrylate (PMMA)
Refractive Index (nd)	1.498[3]	1.58 - 1.59[3]	1.49
Abbe Number (Vd)	58	30	55 - 57
Density (g/cm ³)	1.31	1.20 - 1.25	1.16 - 1.19
Light Transmittance (%)	~92%[4]	~89.9%	~92.1%
UV Protection	Requires UV coating	Inherently blocks UV	Requires UV coating
Impact Resistance	Good	Excellent (up to 10x more than CR-39)[5]	Fair
Abrasion Resistance	Excellent (highest of any uncoated optical plastic)	Fair (requires hard coating)	Poor

Experimental Protocols

To ensure a standardized and objective comparison, the performance characteristics listed above are determined using established experimental protocols. The following are detailed methodologies for key experiments.

Measurement of Refractive Index and Abbe Number

Methodology:

The refractive index and Abbe number of optical polymers are determined using a precision refractometer, such as the Kalnew precision refractometer KPR-3000.[6][7]

- Sample Preparation: A prism-shaped specimen of the polymer is prepared. For materials with low viscosity in their monomeric or oligomeric state, the liquid can be poured into a prism-shaped mold and solidified.[6] For solid polymers, a sample is cut and polished to a prism shape.
- Measurement: The specimen is placed on the refractometer stage.
- Refractive Index Determination: The refractive index is measured at specific Fraunhofer spectral lines, typically:
 - n_d (Helium d-line, 587.56 nm)
 - n_F (Hydrogen F-line, 486.13 nm)
 - n_C (Hydrogen C-line, 656.27 nm)
- Abbe Number Calculation: The Abbe number (V_d) is calculated using the following formula:
$$V_d = (n_d - 1) / (n_F - n_C)$$
[6]

Determination of Light Transmittance

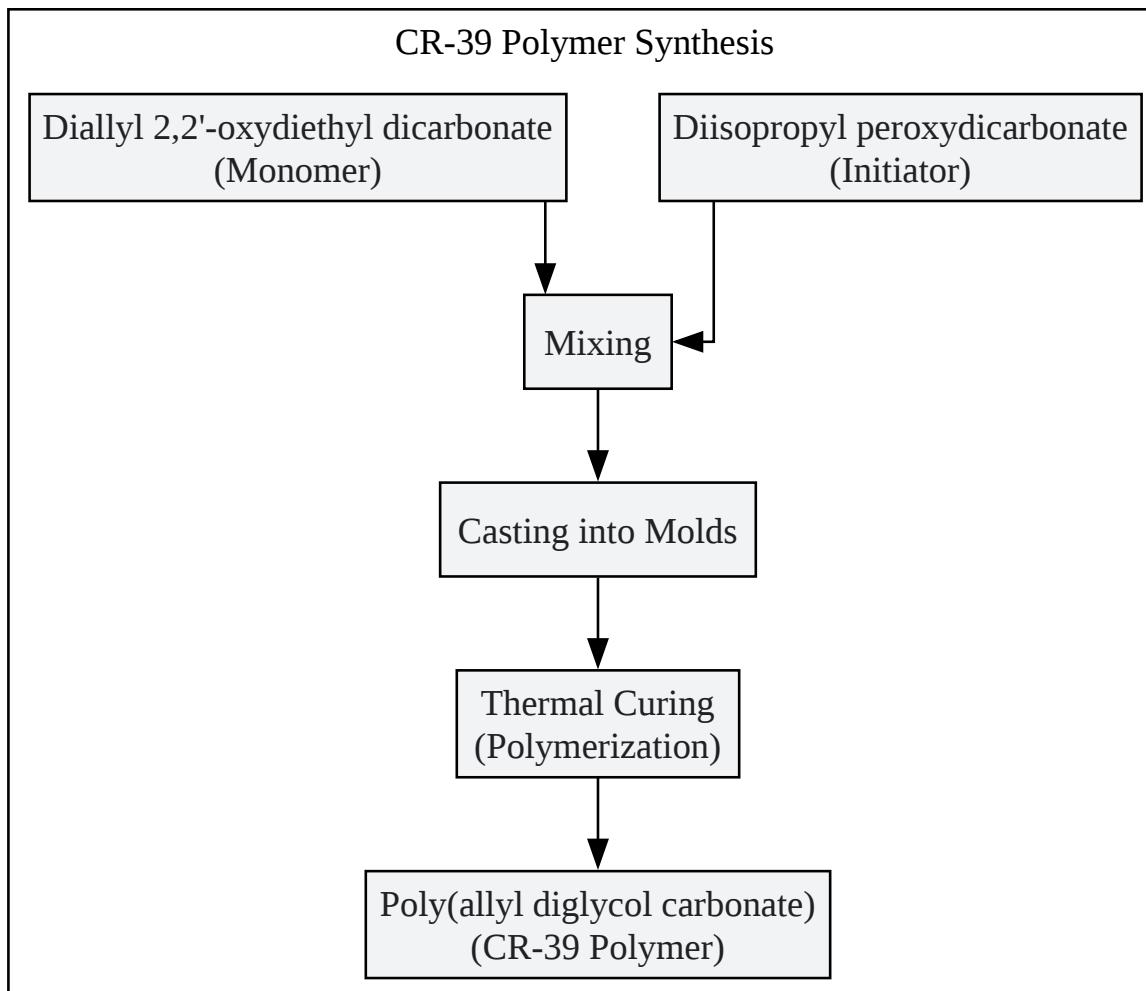
Methodology:

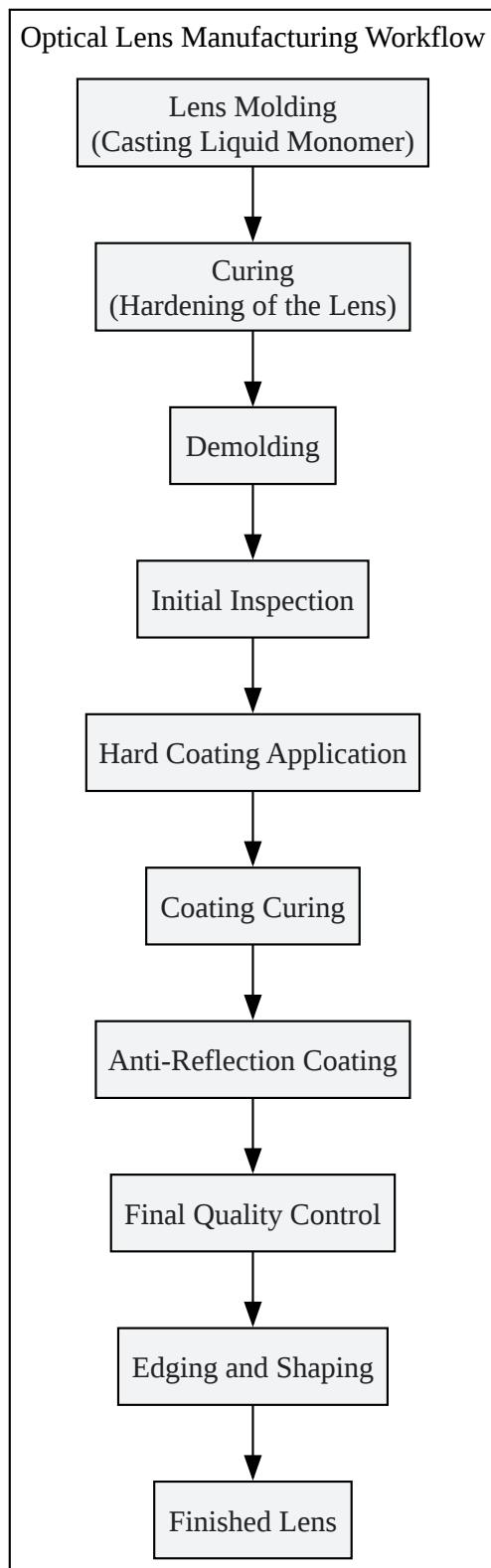
The spectral transmittance of the optical materials is measured using a UV-Vis spectrophotometer over a wavelength range of 250-850 nm.[8][9]

- Sample Preparation: A flat, polished sample of the material with a standardized thickness (e.g., 2.00 mm) is prepared.[10]
- Spectrophotometer Setup: The spectrophotometer is calibrated to establish a baseline.

- Measurement: The sample is placed in the spectrophotometer's light path.
- Data Acquisition: The instrument measures the percentage of light that passes through the sample at each wavelength in the specified range.
- Analysis: The resulting transmittance spectrum provides information on the material's clarity in the visible spectrum and its UV-blocking capabilities.

Evaluation of Abrasion Resistance


Methodology:


The resistance of transparent plastics to surface abrasion is estimated using the Taber Abraser test, as described in ASTM D1044.[1][11][12][13]

- Sample Preparation: A flat, square or round specimen of the material is cleaned.
- Initial Haze Measurement: The initial haze of the specimen is measured using a hazemeter according to ASTM D1003.
- Abrasion Test: The specimen is mounted on the Taber Abraser turntable. Two abrasive wheels (e.g., CS-10F) are lowered onto the specimen surface under a specified load (e.g., 500g).[11] The turntable is then rotated for a set number of cycles.
- Final Haze Measurement: After the abrasion cycle, the specimen is cleaned, and the final haze is measured.
- Calculation: The change in haze is calculated as the difference between the final and initial haze values. A lower change in haze indicates higher abrasion resistance.

Material Synthesis and Lens Manufacturing Workflow

The following diagrams illustrate the synthesis of the CR-39 polymer and the general workflow for manufacturing optical lenses from this material.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. topeyedoctorsnearme.com [topeyedoctorsnearme.com]
- 4. Meta-Analysis of Materials and Treatments Used in Ophthalmic Lenses: Implications for Lens Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. willistonoptical.com [willistonoptical.com]
- 6. Correlation of the Abbe Number, the Refractive Index, and Glass Transition Temperature to the Degree of Polymerization of Norbornane in Polycarbonate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pep.yz.yamagata-u.ac.jp [pep.yz.yamagata-u.ac.jp]
- 8. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ASTM D1044 - Abrasion Resistance of Transparent Plastics - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 12. matestlabs.com [matestlabs.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- To cite this document: BenchChem. [performance characteristics of "Diallyl 2,2'-oxydiethyl dicarbonate" in optical applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089636#performance-characteristics-of-diallyl-2-2-oxydiethyl-dicarbonate-in-optical-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com